4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is an organic compound characterized by its unique structure, which includes a naphthalene derivative with a methoxy group at the 6-position and a butenol group. The compound has the molecular formula and a molecular weight of approximately 228.29 g/mol. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized from 6-methoxy-2-naphthaldehyde through various chemical reactions involving Grignard reagents and reduction steps. It is primarily used in research settings for its interesting chemical properties and biological activities.
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol belongs to the class of naphthalene derivatives, which are polycyclic aromatic hydrocarbons. This classification indicates its potential reactivity and interactions with other chemical species.
The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol typically involves the following steps:
The reaction conditions usually require anhydrous solvents and an inert atmosphere to prevent side reactions. The temperature may vary from ambient to slightly elevated conditions (35–80 °C) depending on the specific synthetic route employed .
The molecular structure of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 228.29 g/mol |
Isomeric SMILES | CC(/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Canonical SMILES | CC(C=CC1=CC2=C(C=C1)C=C(C=C2)OC)O |
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can undergo several types of chemical reactions:
The reaction conditions for these transformations typically require careful control of temperature and solvent choice to maximize yield and purity.
The mechanism of action for 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets within biological systems. This may include:
The exact mechanisms depend on the context of use and require further investigation for detailed understanding.
The physical properties of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Chemical properties relevant to this compound include its reactivity towards oxidation, reduction, and substitution reactions as previously discussed.
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol has several scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4